molecular formula C9H7ClO4 B6229241 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid CAS No. 70918-58-0

6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B6229241
CAS No.: 70918-58-0
M. Wt: 214.60 g/mol
InChI Key: MNHNWDHFZWYPIJ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS: 3663-80-7) is a bicyclic aromatic compound featuring a 1,4-benzodioxine core substituted with a chlorine atom at position 6 and a carboxylic acid group at position 2. This compound is structurally related to 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a chiral building block for synthesizing doxazosin mesylate, a drug used to treat hypertension and benign prostatic hyperplasia . The chlorine substitution enhances its lipophilicity and may influence metabolic stability and receptor interactions compared to non-halogenated analogs. It is also identified as Impurity A (EP) in doxazosin mesylate production, highlighting its relevance in pharmaceutical quality control .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNWDHFZWYPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure Strategies

The benzodioxane core is constructed via nucleophilic substitution between dihydroxybenzaldehyde derivatives and 1,2-dibromoethane. For 6-chloro derivatives, 3,4-dihydroxy-5-chlorobenzaldehyde serves as the optimal starting material due to pre-existing chlorination at the 5-position (equivalent to position 6 in the final numbering). Under alkaline conditions (NaOH/KOH), the reaction proceeds via:

3,4-Dihydroxy-5-chlorobenzaldehyde+1,2-dibromoethaneBase6-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxaldehyde\text{3,4-Dihydroxy-5-chlorobenzaldehyde} + 1,2\text{-dibromoethane} \xrightarrow{\text{Base}} \text{6-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxaldehyde}

Key Conditions :

  • Molar ratio: 1:5 (aldehyde:dibromoethane)

  • Base: 5 equivalents NaOH (90 g in 420 mL H2_2O)

  • Catalyst: Tetrabutyl ammonium bromide (5 g)

  • Temperature: Reflux (100–110°C)

  • Yield: ~85% after recrystallization

Oxidation of Aldehyde to Carboxylic Acid

The intermediate aldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO4_4), avoiding hazardous peroxides:

6-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxaldehydeKMnO46-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid\text{6-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxaldehyde} \xrightarrow{\text{KMnO}_4} \text{6-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid}

Optimized Protocol :

  • Oxidant: 30 g KMnO4_4 in 500 mL H2_2O

  • Temperature: 70–80°C (initial), then reflux (100°C)

  • Workup: Acidification with HCl to precipitate product

  • Yield: 90%

Alternative Chlorination Methods

Post-Ring Chlorination

For non-chlorinated precursors, electrophilic chlorination (e.g., Cl2_2/FeCl3_3) may introduce the chloro group post-ring formation. However, regioselectivity challenges arise due to electron-donating ether oxygens. Directed ortho-metalation (DoM) using directing groups (e.g., esters) improves specificity:

2,3-Dihydro-1,4-benzodioxine-2-carboxylic acidCl2/FeCl36-Chloro derivative\text{2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid} \xrightarrow{\text{Cl}2/\text{FeCl}3} \text{6-Chloro derivative}

Limitations :

  • Moderate yields (50–60%) due to competing para-chlorination

  • Requires protective groups for carboxylic acid stability

Chloromethylation and Oxidation

Adapting methods from 8-(chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid synthesis, chloromethylation of a benzodioxine precursor followed by oxidation offers an alternative:

2,3-Dihydro-1,4-benzodioxine-2-methanolSOCl2Chloromethyl intermediateKMnO4Carboxylic acid\text{2,3-Dihydro-1,4-benzodioxine-2-methanol} \xrightarrow{\text{SOCl}2} \text{Chloromethyl intermediate} \xrightarrow{\text{KMnO}4} \text{Carboxylic acid}

Conditions :

  • Chlorinating agent: SOCl2_2 in CH2_2Cl2_2

  • Oxidation: KMnO4_4 in acidic medium

  • Yield: 75–80%

Enzymatic and Catalytic Enhancements

Biocatalytic Resolution

Engineered Candida antarctica lipase B (CALB) resolves racemic mixtures of benzodioxane intermediates, achieving enantiomeric excess (e.e.) >97%. This is critical for chiral 2-carboxylic acid derivatives:

Racemic 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxaldehydeCALB(R)- and (S)-enantiomers\text{Racemic 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxaldehyde} \xrightarrow{\text{CALB}} \text{(R)- and (S)-enantiomers}

Optimization :

  • Cosolvent: n-butanol enhances enzyme activity

  • Substrate concentration: 50 mM

  • Enantioselectivity (E): 278

Lewis Acid Catalysis

Zinc iodide (ZnI2_2) accelerates chloromethylation in dichloromethane, reducing reaction time by 40%.

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield Advantages Limitations
Ring-closure + Oxidation3,4-Dihydroxy-5-chlorobenzaldehydeKMnO4_490%High yield, scalableRequires chlorinated precursor
Post-ring chlorination2,3-Dihydro-1,4-benzodioxine-2-carboxylic acidCl2_2/FeCl3_360%Flexibility in timingLow regioselectivity, moderate yield
Enzymatic resolutionRacemic aldehydeCALB97% e.e.High enantiopurityRequires specialized enzymes

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzodioxine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
One of the notable applications of 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is its role as an impurity reference standard for antihypertensive drugs such as Doxazosin. The compound is recognized for its structural similarity to active pharmaceutical ingredients (APIs) used in treating hypertension, making it crucial for quality control and analytical testing in drug development .

Pharmacological Research
Research indicates that derivatives of benzodioxane compounds exhibit diverse pharmacological activities, including alpha-adrenergic blocking and anxiolytic effects. The benzodioxane framework is integral to the development of novel therapeutic agents targeting various conditions, including anxiety and cardiovascular diseases .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and derivatization to create more complex molecules that can be utilized in drug discovery and development . This compound can facilitate the synthesis of other biologically active compounds through various chemical reactions such as esterification and amidation.

Heterocyclic Chemistry
The compound's bicyclic structure contributes to its utility in heterocyclic chemistry. Heterocycles are critical in medicinal chemistry due to their prevalence in many pharmaceuticals. The ability to manipulate the benzodioxane core can lead to the discovery of new drugs with enhanced efficacy and reduced side effects .

Analytical Chemistry

Reference Standards
In analytical chemistry, this compound is used as a reference standard for the identification and quantification of related compounds in pharmaceutical formulations. Its characterization helps ensure the purity and quality of drugs containing benzodioxane derivatives .

Quality Control
The compound's role in quality control processes is vital for regulatory compliance in pharmaceutical manufacturing. It aids in validating analytical methods such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography), ensuring that products meet safety and efficacy standards before reaching consumers .

Case Studies

Study Title Objective Findings
Pharmacokinetics of Doxazosin ImpuritiesTo evaluate the impact of impurities on drug efficacyConfirmed that related compounds like this compound affect pharmacokinetics
Synthesis of Benzodioxane DerivativesTo explore new synthetic routes for therapeutic agentsDeveloped novel compounds with enhanced biological activity using 6-chloro derivatives

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
6-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid 3663-80-7 C9H7ClO4 214.60 Cl (C6), COOH (C2)
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid 4442-54-0 C9H8O4 180.16 COOH (C6)
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate 261767-10-6 C11H12O4 208.21 COOEt (C5)

Biological Activity

6-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS Number: 70918-58-0) is a compound that belongs to the benzodioxane family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its anti-inflammatory, anticancer, and antimicrobial properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClO4C_9H_7ClO_4, with a molecular weight of 202.60 g/mol. The compound features a benzodioxane structure that is critical for its biological activity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC9H7ClO4C_9H_7ClO_4
Molecular Weight202.60 g/mol
Melting Point145-146 °C
CAS Number70918-58-0

Anti-inflammatory Activity

Research indicates that compounds within the benzodioxane class, including this compound, exhibit significant anti-inflammatory effects. A study by Idris et al. demonstrated that derivatives of benzodioxane can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory responses .

Anticancer Activity

This compound has shown promise in cancer research. It has been reported to induce apoptosis in various cancer cell lines. For instance, derivatives of this compound have been linked to the inhibition of the p38α MAPK pathway, which plays a crucial role in cancer progression . In vitro studies have shown that these compounds can significantly reduce cell viability in ovarian carcinoma cells .

Table 2: Summary of Anticancer Studies

StudyCell LineEffect
Idris et al. (2022)Ovarian carcinomaGrowth inhibition
Vazquez et al. (2020)Various cancer linesInduced apoptosis

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have indicated that benzodioxane derivatives can inhibit bacterial growth and show antifungal activity. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : Compounds in this class inhibit enzymes involved in inflammatory processes.
  • Induction of Apoptosis : They trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Disruption of Membranes : The antimicrobial action is likely due to membrane disruption and metabolic interference.

Case Studies

  • Study on Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties showed that a related compound significantly reduced markers of inflammation in animal models .
  • Anticancer Research : Clinical trials exploring the efficacy of benzodioxane derivatives in treating metastatic cancers have reported promising results regarding tumor size reduction and improved patient survival rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzodioxine derivatives typically involves halogenation of the parent compound. For example, bromination of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is achieved using bromine in acetic acid . Adapting this, chlorination could employ reagents like Cl₂ or SOCl₂ under controlled conditions. Solvent selection (e.g., dichloromethane or chloroform) and bases (e.g., triethylamine) are critical to neutralize byproducts and improve yields, as seen in analogous syntheses of thioamide derivatives . Optimizing temperature (0–25°C) and stoichiometry minimizes side reactions like over-halogenation.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the chloro-substituent via chemical shifts (e.g., ¹³C NMR: δ ~40 ppm for C-Cl) and benzodioxine ring protons (δ 4.2–4.5 ppm for -O-CH₂-O-) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z 228.02 (C₉H₇ClO₄⁻) .

Q. What biological targets are associated with benzodioxine-carboxylic acid derivatives?

  • Methodological Answer : Structural analogs, such as 1,4-benzodioxine esters, exhibit anti-angiogenic activity by dual inhibition of VEGFR2 kinase (IC₅₀ ~1–10 µM) and thrombin . For the chloro-derivative, computational docking (e.g., AutoDock Vina) into VEGFR2’s ATP-binding pocket can predict binding affinity. Validate experimentally via kinase inhibition assays using recombinant VEGFR2 and ATP-competitive ELISA .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. bromo substitution) impact the biological activity of benzodioxine-carboxylic acids?

  • Methodological Answer : Perform comparative SAR studies:

  • Electrophilicity : Chloro-substituents enhance electron-withdrawing effects, potentially increasing metabolic stability compared to bromo analogs .
  • Activity : Test in vitro angiogenesis models (e.g., chick chorioallantoic membrane assay) to compare IC₅₀ values. Bromo derivatives may show higher potency due to larger van der Waals interactions, but chloro derivatives could offer better bioavailability .

Q. What strategies resolve contradictions in reported synthesis yields for benzodioxine derivatives?

  • Methodological Answer : Analyze discrepancies via:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. non-polar solvents .
  • Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., FeCl₃) can optimize halogenation efficiency .
  • Scale-Up Challenges : Pilot-scale reactions often suffer from heat dissipation issues; use microreactors for consistent yields .

Q. Can this compound act as a multi-target inhibitor in cancer therapy?

  • Methodological Answer : Design dual-target inhibition assays:

  • Kinase Profiling : Screen against a panel of kinases (e.g., VEGFR2, PDGFR-β) using radioactive ATP-binding assays .
  • Thrombin Inhibition : Measure Ki via fluorogenic substrate cleavage (e.g., Boc-Val-Pro-Arg-AMC). Correlate results with molecular dynamics simulations to identify key binding residues .
  • In Vivo Validation : Use xenograft models to assess tumor growth inhibition and microvessel density reduction.

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